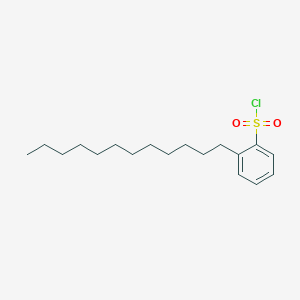

2-Dodecylbenzene-1-sulfonyl chloride

Description

Contextualization of 2-Dodecylbenzene-1-sulfonyl chloride within the Class of Long-Chain Alkyl-Substituted Arylsulfonyl Chlorides

This compound is a specific member of the arylsulfonyl chloride family, distinguished by the presence of a long, twelve-carbon alkyl chain (a dodecyl group) at the ortho-position relative to the sulfonyl chloride group on the benzene (B151609) ring. This substitution pattern places it within the subgroup of long-chain alkyl-substituted arylsulfonyl chlorides.

The defining feature of this subgroup is the dual nature of the molecules: a reactive polar head (the -SO₂Cl group) and a large, nonpolar, lipophilic tail (the alkyl chain). The dodecyl group in this compound imparts significant hydrophobic character, drastically altering its physical properties compared to simpler analogs like benzenesulfonyl chloride. This structure is reminiscent of surfactant molecules, which possess distinct hydrophilic and hydrophobic regions. The introduction of long alkyl chains into aryl systems is known to influence physicochemical properties, such as lowering the critical micelle concentration and affecting interactions with biological macromolecules. nih.gov

The synthesis of such compounds typically begins with dodecylbenzene (B1670861), an industrial chemical produced by the alkylation of benzene. wikipedia.org This precursor is then subjected to chlorosulfonation. However, the initial alkylation of benzene can produce a mixture of constitutional isomers, with the dodecyl group attached at different positions on the ring. cosoonchem.com The subsequent chlorosulfonation adds another layer of complexity, making the isolation of the pure 2-dodecyl isomer a specific synthetic challenge. While detailed data for the 2-isomer is not widely published, the properties of the related 4-isomer provide a useful reference point.

Table 1: Physicochemical Properties of 4-Dodecylbenzene-1-sulfonyl chloride (Data for the related 4-isomer is provided for comparative context)

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉ClO₂S | chembk.com |

| Molar Mass | 344.94 g/mol | chembk.com |

| Melting Point | 33 °C | chembk.comprepchem.com |

| Boiling Point | 205 °C (at 0.2 Torr) | chembk.com |

| Density | 1.064 g/cm³ (Predicted) | chembk.com |

Overview of Strategic Research Directions for this compound in Academic Chemistry

While commercial applications have historically focused on linear alkylbenzene sulfonates for detergents, the unique ortho-substitution of this compound presents several intriguing avenues for academic research. These directions leverage the interplay between the reactive sulfonyl chloride and the sterically bulky, lipophilic dodecyl group.

Precursors for Specialty Surfactants and Emulsifiers: A primary research direction involves its use as a precursor for novel anionic surfactants. Neutralization of the corresponding 2-dodecylbenzenesulfonic acid would yield salts whose surfactant properties could be systematically studied. hmdb.ca Academic investigations would likely focus on how the ortho-position of the long alkyl chain affects aggregation behavior, such as the critical micelle concentration (CMC), Krafft temperature, and the geometry of the resulting micelles, comparing these findings to the well-understood linear (4-substituted) isomers. wikipedia.orgcosoonchem.com

Functionalization of Polymers and Surfaces: The reactivity of the sulfonyl chloride group makes it an ideal handle for grafting the dodecylbenzene moiety onto various substrates. Research could explore its reaction with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups) to create new materials with modified surface properties. Such modifications could be used to impart hydrophobicity, improve compatibility with nonpolar matrices, or create self-assembling polymer systems in solution.

Specialized Building Blocks in Organic Synthesis: In fundamental organic synthesis, this compound can be explored as a specialized building block for introducing a combined lipophilic and sterically demanding group onto a target molecule. This could be particularly relevant in the synthesis of complex molecules where solubility in nonpolar organic solvents is critical for reaction or purification. Furthermore, the bulky ortho-dodecyl group could serve as a temporary or permanent directing group, influencing the stereochemical outcome of subsequent reactions on the aromatic ring or on the attached substrate. The resulting sulfonamides or sulfonate esters would carry a large lipophilic "tag," potentially influencing their biological transport properties or their affinity for lipid-rich environments. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBINSWOYIKLKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Dodecylbenzene 1 Sulfonyl Chloride

Retrosynthetic Analysis of 2-Dodecylbenzene-1-sulfonyl chloride

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. The synthesis of this compound can be envisioned through the following disconnections:

Functional Group Interconversion (FGI): The sulfonyl chloride moiety (-SO₂Cl) is a key functional group. It is most commonly prepared from a corresponding sulfonic acid (-SO₃H). This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

C-S Bond Disconnection: The bond between the benzene (B151609) ring and the sulfur atom of the sulfonic acid group can be disconnected. This points to an electrophilic aromatic substitution (EAS) reaction, specifically sulfonation, on an appropriate aromatic precursor.

Precursor Molecule: The precursor for the sulfonation step is dodecylbenzene (B1670861). The sulfonation of dodecylbenzene with a suitable sulfonating agent (e.g., fuming sulfuric acid or sulfur trioxide) yields dodecylbenzenesulfonic acid.

C-C Bond Disconnection: The dodecylbenzene itself can be disconnected into a C₁₂ alkyl group and a benzene ring. This suggests a Friedel-Crafts alkylation reaction, where benzene is alkylated with a dodecyl-containing electrophile, such as 1-dodecene (B91753) or a 1-halododecane, in the presence of a Lewis acid catalyst.

This analysis outlines a primary synthetic route starting from benzene and a C₁₂ source to form dodecylbenzene, followed by sulfonation to produce dodecylbenzenesulfonic acid, and finally chlorination to yield the target this compound.

Direct Sulfonylation and Subsequent Chlorination Methodologies

The most direct and industrially relevant pathway involves the two-step process of sulfonating dodecylbenzene and then chlorinating the resulting sulfonic acid intermediate.

The sulfonation of dodecylbenzene is a classic electrophilic aromatic substitution reaction. alfa-chemistry.com The electrophile, typically sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich benzene ring. The dodecyl group is an activating, ortho-, para-directing group. This means the incoming sulfonyl group will preferentially add to the positions ortho (C2 and C6) or para (C4) to the alkyl chain.

The regioselectivity of the reaction—the ratio of ortho to para isomers—is a critical consideration. The bulky dodecyl group exerts significant steric hindrance at the ortho positions. Consequently, sulfonation of linear dodecylbenzene typically favors the formation of the para-isomer, 4-dodecylbenzenesulfonic acid, over the ortho-isomer, 2-dodecylbenzenesulfonic acid.

Several factors influence the isomer distribution:

Sulfonating Agent: Stronger sulfonating agents like vaporized sulfur trioxide can lead to different isomer ratios compared to fuming sulfuric acid (oleum). google.com

Reaction Temperature: Higher temperatures can sometimes overcome the steric barrier, slightly increasing the proportion of the ortho product, but may also promote side reactions. alfa-chemistry.comresearchgate.net

Reaction Kinetics: Studies have shown the reaction to be approximately 1.59 order with respect to sulfur trioxide and 0.74 order with respect to dodecylbenzene, indicating a complex kinetic profile. researchgate.net

The formation of sulfones, where a second molecule of dodecylbenzene reacts with the sulfonic acid product, is a notable side reaction that can reduce the yield of the desired sulfonic acid. alfa-chemistry.com

Once the dodecylbenzenesulfonic acid mixture is obtained, it is converted to the corresponding sulfonyl chloride. The most common method is reaction with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org

The reaction proceeds as follows: R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

Optimization of this step focuses on maximizing yield and purity while minimizing side reactions and decomposition.

Reagent Choice: Besides thionyl chloride, other chlorinating agents like phosphorus oxychloride or chlorosulfonic acid can be used. orgsyn.org The choice depends on the substrate, desired purity, and process economics.

Reaction Conditions: The reaction is typically heated to ensure completion. An organic synthesis procedure details heating a mixture of dodecylbenzenesulfonic acids and thionyl chloride in hexane (B92381) at 70°C for several hours. orgsyn.org

Workup: After the reaction, the excess thionyl chloride and solvent are removed. The crude product is often washed with a mild base, like a sodium bicarbonate solution, to neutralize any remaining acidic impurities before final purification. orgsyn.org

The following table summarizes typical conditions for the chlorination of aromatic sulfonic acids.

| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Ref. |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Hexane | 70 | 2-3 | orgsyn.org |

| Chlorosulfonic Acid (ClSO₃H) | None | Neat or CH₂Cl₂ | -10 to 60 | 3-6 | rsc.org |

| Phosphorus Oxychloride (POCl₃) | None | Neat | Reflux | Variable | orgsyn.org |

Alternative Synthetic Routes to this compound and Related Analogues

While the two-step sulfonation-chlorination sequence is common, alternative methods exist for synthesizing sulfonyl chlorides.

A primary alternative is direct sulfochlorination . This one-step method involves reacting dodecylbenzene directly with chlorosulfonic acid (ClSO₃H). prepchem.com

The reaction is: R-C₆H₅ + 2 ClSO₃H → R-C₆H₄SO₂Cl + H₂SO₄ + HCl

This method is often exothermic and must be performed with careful temperature control. prepchem.com A described procedure for the para-isomer involves adding chlorosulfonic acid to a solution of n-dodecylbenzene over an hour, with the temperature rising to 27°C. prepchem.com Like direct sulfonation, this reaction also produces a mixture of ortho and para isomers, with the para-isomer generally predominating due to sterics. The significant advantage is the reduction of a two-step process into a single synthetic operation.

Other, more specialized routes for synthesizing sulfonyl chlorides, though less common for this specific compound, include Sandmeyer-type reactions starting from anilines. organic-chemistry.org This would involve diazotization of 2-dodecylaniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. However, this route is more complex and requires the synthesis of the corresponding aniline (B41778) precursor. organic-chemistry.org

Isolation and Purification Strategies for Synthetic Intermediates and the Final Compound

Effective isolation and purification are crucial for obtaining high-purity this compound.

For the Sulfonic Acid Intermediate:

Isolation: After sulfonation, the reaction mixture is often "quenched" by carefully adding it to ice water. prepchem.com The sulfonic acid may precipitate or remain in the aqueous layer.

Purification: The dodecylbenzenesulfonic acid, being a surfactant, can be challenging to handle. It is often neutralized with a base like sodium hydroxide (B78521) to form the more stable and easily handled sodium salt, which can be isolated. alfa-chemistry.comcosoonchem.com

For the Final Sulfonyl Chloride:

Isolation: After chlorination, the reaction mixture is typically worked up by separating the organic layer from aqueous washes. orgsyn.orgprepchem.com For instance, in a direct sulfochlorination, the reaction mixture is poured onto ice, and the product is extracted with an organic solvent like chloroform. prepchem.com The organic layer is then washed with water or a saturated sodium chloride solution. prepchem.com

Purification: The final product is often purified by recrystallization or chromatography.

Recrystallization: A common technique involves dissolving the crude sulfonyl chloride in a hot solvent (e.g., hexane) and allowing it to cool, whereupon the purified product crystallizes out. prepchem.com

Chromatography: For high-purity requirements, flash column chromatography using a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes can be employed to separate the desired isomer from byproducts and other isomers. rsc.org

Drying: Since sulfonyl chlorides are sensitive to moisture, the final product must be thoroughly dried. This can be achieved by drying the organic solution over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal, and then drying the final solid product under vacuum. rsc.orgprepchem.com A procedure for a related compound notes drying the organic layer over MgSO₄ at low temperatures to prevent hydrolysis. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Dodecylbenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The core reactivity of 2-dodecylbenzene-1-sulfonyl chloride lies in nucleophilic substitution at the sulfonyl sulfur. These reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.comnih.govrsc.org The approaching nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The transition state is thought to be a trigonal bipyramidal structure. cdnsciencepub.com While an addition-elimination mechanism has also been considered, the S_N2 pathway is widely supported by kinetic and stereochemical studies. mdpi.com

Aminolysis Reactions for Sulfonamide Formation and Related Kinetic Studies

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of the corresponding N-substituted 2-dodecylbenzenesulfonamides. sigmaaldrich.comwikipedia.org This reaction, known as aminolysis, is a cornerstone in the preparation of a diverse range of sulfonamide derivatives.

The general reaction can be represented as: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

Where R is the 2-dodecylbenzene group and R' and R'' can be hydrogen, alkyl, or aryl groups. An excess of the amine or the presence of a non-nucleophilic base is typically required to neutralize the hydrochloric acid generated during the reaction. researchgate.net

Kinetic studies on the aminolysis of related arenesulfonyl chlorides have provided significant insights into the reaction mechanism. The rates of these reactions are influenced by several factors, including the nature of the amine, the solvent, and the presence of substituents on the aromatic ring. For instance, reactions of arenesulfonyl chlorides with various primary and secondary amines often exhibit pH-yield profiles that suggest third-order processes at higher pH values. scispace.com The propensity for this third-order reactivity appears to increase with the hydrophobic character of the amine's alkyl groups. scispace.com

Table 1: Illustrative Kinetic Data for Reactions of Arenesulfonyl Chlorides with Amines This table presents generalized findings from kinetic studies on related arenesulfonyl chlorides to illustrate expected reactivity trends for this compound.

| Amine | Relative Rate Constant (k_rel) | Proposed Mechanistic Detail |

|---|---|---|

| Diethylamine | Higher | Demonstrates efficient sulfonamide formation, with yields of 87% in 1 M NaOH. scispace.com |

| Dibutylamine | Higher | Shows high conversion rates, with yields of 94% in 1 M NaOH. scispace.com |

| Octylamine | Very High | Achieves near-quantitative yields (98%) under basic conditions, highlighting the influence of hydrophobicity. scispace.com |

Alcoholysis and Phenolysis for Sulfonic Ester Synthesis

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding sulfonic esters. wikipedia.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced.

The general reaction is: R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

The mechanism of these solvolysis reactions, particularly hydrolysis, has been extensively studied for various benzenesulfonyl chlorides. mdpi.comnih.govrsc.orgcdnsciencepub.com The data strongly support an S_N2 mechanism for both neutral water (solvolysis) and alkaline hydrolysis reactions. rsc.org In the case of solvolysis, it is suggested that bond-making and bond-breaking in the transition state are comparable. rsc.org Conversely, during alkaline hydrolysis, bond-formation appears to be the predominant feature of the transition state. rsc.org Kinetic solvent isotope effect studies further corroborate the proposed S_N2 pathway. mdpi.comnih.gov

Table 2: Kinetic Solvent Isotope Effects (KSIE) for Solvolysis of Sulfonyl Chlorides This table shows representative KSIE values for related sulfonyl chlorides, which are indicative of the values that would be expected for this compound.

| Solvent Pair | Substrate | KSIE Value (k_H₂O / k_D₂O or k_MeOH / k_MeOD) | Reference |

|---|---|---|---|

| H₂O / D₂O | trans-β-styrenesulfonyl chloride | 1.46 | mdpi.comnih.gov |

| MeOH / MeOD | trans-β-styrenesulfonyl chloride | 1.76 | mdpi.comnih.gov |

Reactions with Carbon-Based Nucleophiles and Hydride Sources

While less common than reactions with N and O nucleophiles, this compound can react with certain carbon-based nucleophiles. For instance, sulfonyl chlorides readily undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to yield sulfones. wikipedia.orglibretexts.orgwikipedia.org

R-SO₂Cl + Ar-H + AlCl₃ → R-SO₂-Ar + HCl

The electrophile in this reaction is a sulfonyl cation or a complex with the Lewis acid. chemguide.co.uk

Reactions with hydride sources, such as lithium aluminum hydride (LiAlH₄), can lead to the reduction of the sulfonyl chloride. The primary product of this reduction is the corresponding thiol.

Role of this compound as an Electrophilic Reagent

In all the aforementioned nucleophilic substitution reactions, this compound functions as an electrophile. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the S-Cl bond, rendering the sulfur atom highly susceptible to nucleophilic attack. This electrophilicity is the cornerstone of its synthetic utility.

In Friedel-Crafts type reactions, it serves as the precursor to the electrophilic species that attacks the aromatic ring. wikipedia.org The Lewis acid, typically AlCl₃, facilitates the formation of a more potent electrophile by complexing with the chlorine atom. libretexts.orgchemguide.co.uk

Catalytic Approaches to Enhance Reactivity and Selectivity in Transformations of this compound

The reactivity of sulfonyl chlorides can be enhanced and controlled through various catalytic methods.

Lewis Acid Catalysis: As seen in Friedel-Crafts reactions, Lewis acids like AlCl₃ or FeCl₃ are essential for activating the sulfonyl chloride towards reaction with less reactive nucleophiles like aromatic rings. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Base Catalysis: In reactions with amines and alcohols, bases such as pyridine or triethylamine not only act as scavengers for HCl but can also function as nucleophilic catalysts. They can react with the sulfonyl chloride to form a more reactive sulfonylammonium salt intermediate, which is then attacked by the primary nucleophile (amine or alcohol).

Copper Catalysis: Modern synthetic methods have employed copper catalysis to facilitate the formation of sulfonamides from sulfonyl chlorides and amines. princeton.edu These methods often proceed under mild conditions and exhibit broad substrate scope.

Investigations into Reaction Kinetics and Thermodynamics

Kinetic studies of the reactions of arenesulfonyl chlorides are crucial for elucidating reaction mechanisms. The hydrolysis of various substituted benzenesulfonyl chlorides has been shown to follow the Hammett equation, although curved plots are sometimes observed for solvolysis reactions, indicating a change in the transition state structure with different substituents. rsc.org

The activation parameters (ΔH‡ and ΔS‡) derived from temperature-dependent kinetic studies provide further insight. For example, the solvolysis of benzenesulfonyl chlorides in water typically has a relatively low enthalpy of activation and a large negative entropy of activation, which is consistent with a highly ordered, bimolecular (S_N2) transition state. cdnsciencepub.comrsc.org

Applications of 2 Dodecylbenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The core utility of 2-dodecylbenzene-1-sulfonyl chloride as a building block stems from the high reactivity of the sulfonyl chloride moiety (-SO₂Cl) toward a wide range of nucleophiles. This functional group serves as an electrophilic handle to introduce the 2-dodecylphenylsulfonyl group into various molecular scaffolds.

The reaction with primary and secondary amines, for instance, readily forms stable sulfonamide bonds. libretexts.org This reaction is fundamental in medicinal chemistry and materials science for linking molecular fragments. nih.gov Similarly, its reaction with alcohols and phenols in the presence of a base yields sulfonate esters. These reactions are efficient for constructing diverse molecular architectures where the dodecylbenzene (B1670861) unit can introduce properties such as lipophilicity, solubility in nonpolar solvents, and a tendency for molecular self-assembly.

The general reactivity allows for the synthesis of a variety of derivatives, making 2-sulfonylquinolines and other complex heterocycles important building blocks for more intricate molecules. nih.gov The presence of the long dodecyl chain ortho to the sulfonyl group may introduce unique steric influences on these reactions compared to its para-substituted counterpart.

Table 1: Illustrative Reactions of this compound as a Building Block

| Nucleophile | Reagent Class | Product Functional Group | Potential Application |

| R-NH₂ | Primary Amine | N-substituted Sulfonamide | Synthesis of bioactive compounds, polymer side-chains |

| R₂-NH | Secondary Amine | N,N-disubstituted Sulfonamide | Creation of complex scaffolds, functional materials |

| R-OH | Alcohol/Phenol | Sulfonate Ester | Synthesis of prodrugs, ionic liquids, surfactants |

| R-SH | Thiol | Thiosulfonate Ester | Precursors for sulfur-containing compounds |

Role in the Synthesis of Precursors for Functional Organic Materials

The unique combination of a reactive polar headgroup and a large nonpolar tail makes this compound an attractive precursor for materials with tailored properties.

While direct polymerization of this compound is not a common strategy, its bifunctional nature makes it a viable candidate as a monomer or a functionalizing agent in polymer synthesis. The sulfonyl chloride group can be used to link polymer chains or to attach the dodecylbenzene moiety as a side chain onto a pre-existing polymer backbone.

For example, its sulfonic acid analogue, dodecylbenzene sulfonic acid (DBSA), is widely used as a surfactant dopant in the emulsion polymerization of conducting polymers like polyaniline (PANI). alfa-chemistry.comnih.gov DBSA acts as both a charge-balancing dopant and a template, influencing the morphology and enhancing the processability of the final material. nih.gov By analogy, this compound could be reacted with amine- or hydroxyl-functionalized monomers or polymers to covalently incorporate the dodecylbenzene sulfonyl group. This would create a polymer with built-in surfactant-like properties, potentially leading to self-assembling polymer films or improved solubility in organic solvents.

Furthermore, resins based on polystyrene sulfonyl chloride are used as solid-phase reagents and scavengers in synthesis, demonstrating the utility of incorporating this functional group into a polymer matrix. drexel.edu

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. sapub.org The amphiphilic nature of molecules derived from this compound makes them excellent candidates for forming such assemblies.

When the sulfonyl chloride is converted into a hydrophilic group (e.g., a sulfonic acid salt or a sulfonamide with polar substituents), the resulting molecule possesses a distinct hydrophobic dodecyl tail and a polar headgroup. This structure is characteristic of surfactants, which are known to self-assemble in solution to form structures like micelles, vesicles, or liquid crystals. The related compound, dodecylbenzenesulfonic acid, is a well-known surfactant used in detergents and as an emulsifier.

Derivatives of this compound could therefore be designed as building blocks for creating nano-structured materials, drug delivery vehicles, or templates for the synthesis of mesoporous materials. The ortho-substitution pattern may lead to different packing parameters and, consequently, different supramolecular architectures compared to the linear para-isomer.

Derivatization for the Generation of Chiral Auxiliaries or Reagents (if applicable)

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While there are no specific reports of this compound being used for this purpose, its structure allows for the hypothetical generation of such reagents.

The synthesis of a chiral auxiliary would involve reacting this compound with a readily available, enantiomerically pure compound, such as a chiral amine or alcohol. For example, reaction with a chiral amino alcohol could yield a chiral oxathiazine-like structure. The bulky and lipophilic 2-dodecylphenylsulfonyl group would then act as a stereodirecting element, blocking one face of the reactive center and guiding an incoming reagent to the other face, thus inducing asymmetry in the product. After the reaction, the auxiliary could be cleaved and potentially recycled. Sulfur-based chiral auxiliaries are known to be effective in various asymmetric transformations, including aldol (B89426) and Michael reactions.

Application in Protection Group Chemistry

One of the most established applications for aryl sulfonyl chlorides is in the protection of functional groups, particularly amines. This compound can react with primary and secondary amines to form highly stable sulfonamides. libretexts.org

This "protection" prevents the amine's nucleophilic and basic properties from interfering with subsequent reactions in a multi-step synthesis. nih.gov The resulting 2-dodecylbenzenesulfonamide group is robust and resistant to a wide range of conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents. The increased lipophilicity imparted by the dodecyl chain could also be advantageous, improving the solubility of the protected intermediate in nonpolar organic solvents and facilitating purification by chromatography.

The removal of the sulfonyl protecting group (deprotection) typically requires harsh reductive conditions, which can limit its applicability but also ensures its stability throughout many synthetic steps.

Table 2: General Stability of Arylsulfonamide Protecting Groups

| Reagent / Condition | Stability |

| Strong Acid (e.g., conc. HCl, H₂SO₄) | Generally Stable |

| Strong Base (e.g., NaOH, KOH) | Generally Stable |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable |

| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Can be cleaved under specific, often harsh, reductive conditions |

| Organometallic Reagents (e.g., R-MgBr) | Generally Stable |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Dodecylbenzene 1 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Dodecylbenzene-1-sulfonyl chloride, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals, confirming the ortho-substitution pattern and the integrity of the dodecyl chain.

In the ¹H NMR spectrum, the aromatic region is expected to show complex multiplets corresponding to the four protons on the 1,2-disubstituted benzene (B151609) ring. The proton ortho to the electron-withdrawing sulfonyl chloride group would appear most downfield. The protons of the long dodecyl chain would appear in the upfield region, with the benzylic protons (adjacent to the aromatic ring) appearing as a distinct multiplet around 2.6-2.8 ppm, the bulk of the methylene (-(CH₂)₁₀-) protons creating a broad signal around 1.2-1.4 ppm, and the terminal methyl (-CH₃) group appearing as a triplet near 0.8-0.9 ppm.

The ¹³C NMR spectrum would complement this information, showing distinct signals for the aromatic carbons, with the carbon atom bonded to the sulfonyl chloride group being significantly downfield. The twelve signals corresponding to the dodecyl chain would also be resolved, providing a complete carbon fingerprint of the molecule.

While 1D NMR provides initial data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is critical for tracing the connectivity of the dodecyl chain, showing cross-peaks between adjacent methylene groups (e.g., -CH₂-CH₂-) and between the benzylic protons and their neighbors. It also confirms the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J_CH_). columbia.edu It allows for the definitive assignment of each carbon signal by correlating it to its known proton signal. For instance, the benzylic proton signal will show a cross-peak to the benzylic carbon signal, and each aromatic proton will correlate to its respective carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bond connectivity. For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation, for example, by showing correlations between the benzylic protons and the aromatic proton at the 3-position.

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-3 / C-3 | ~7.9-8.1 | ~132 | C-1, C-2, C-4, C-5 |

| H-4 / C-4 | ~7.5-7.7 | ~128 | C-2, C-3, C-5, C-6 |

| H-5 / C-5 | ~7.6-7.8 | ~129 | C-1, C-3, C-4, C-6 |

| H-6 / C-6 | ~7.4-7.6 | ~135 | C-1, C-2, C-4, C-5 |

| C-1 (C-SO₂Cl) | - | ~145 | H-3, H-6 |

| C-2 (C-Alkyl) | - | ~140 | H-3, H-6, H-1' |

| H-1' / C-1' | ~2.7-2.9 | ~31 | C-2, C-3, C-6, C-2' |

| H-2' / C-2' | ~1.5-1.7 | ~29 | C-1', C-3', C-4' |

| H-3'-11' / C-3'-11' | ~1.2-1.4 | ~22-30 | Adjacent C's |

| H-12' / C-12' | ~0.8-0.9 | ~14 | C-10', C-11' |

While this compound itself may be an oil or low-melting solid, its derivatives, such as sulfonamides, are often crystalline and can exhibit polymorphism—the ability to exist in multiple crystal forms. nih.govsemanticscholar.org These different forms can have distinct physical properties. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing these polymorphs. europeanpharmaceuticalreview.compharmtech.com

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra. Polymorphs can be distinguished by differences in their ¹³C and ¹⁵N (for sulfonamides) chemical shifts, which are highly sensitive to the local electronic environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. soton.ac.uk SSNMR is also inherently quantitative, allowing for the determination of the relative amounts of different polymorphic forms in a mixture without the need for pure standards. pharmtech.com

Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₈H₂₉ClO₂S), distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of SO₂: A common rearrangement pathway for aromatic sulfonyl compounds involves the extrusion of a neutral sulfur dioxide molecule (loss of 64 Da). researchgate.netnih.gov

Cleavage of the S-Cl bond: Homolytic or heterolytic cleavage can lead to the loss of a chlorine atom or HCl.

Benzylic Cleavage: Fragmentation at the bond between the first and second carbons of the alkyl chain (α-β cleavage) is highly favorable as it produces a stable, resonance-stabilized benzylic cation or radical. This would result in the loss of a C₁₁H₂₃ radical.

Alkyl Chain Fragmentation: A series of fragment ions can be produced by successive losses of alkyl fragments along the dodecyl chain, often yielding a characteristic pattern of ions separated by 14 Da (-CH₂-).

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₈H₂₉ClO₂S]⁺ | 344.1577 | Molecular Ion |

| [M+H]⁺ | [C₁₈H₃₀ClO₂S]⁺ | 345.1655 | Protonated Molecule |

| [M-Cl]⁺ | [C₁₈H₂₉O₂S]⁺ | 309.1837 | Loss of Chlorine radical |

| [M-SO₂]⁺˙ | [C₁₈H₂₉Cl]⁺˙ | 280.1985 | Loss of Sulfur Dioxide |

| [M-SO₂Cl]⁺ | [C₁₈H₂₉]⁺ | 245.2269 | Loss of Sulfonyl chloride group |

| [C₇H₇SO₂]⁺ | [C₇H₇O₂S]⁺ | 155.0167 | Benzylic cleavage (loss of C₁₁H₂₃ radical) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent bands are associated with the sulfonyl chloride group. Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively. Other key absorptions include C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the long alkyl chain (2850-2960 cm⁻¹), as well as C=C stretching bands for the aromatic ring (approx. 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying bonds that are highly polarizable. The S-Cl stretching vibration, which may be weak in the IR spectrum, typically gives rise to a strong band in the Raman spectrum, expected in the 300-400 cm⁻¹ region. cdnsciencepub.com The symmetric "breathing" modes of the benzene ring are also often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch | FT-IR | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | FT-IR | 1160 - 1210 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| S-Cl Stretch | Raman | 300 - 400 | Strong |

| C-H Bending (Alkyl) | FT-IR | 1375 - 1470 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | FT-IR | 740 - 780 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination of Crystalline Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. While this compound itself may not be readily crystallizable, its conversion to stable, crystalline derivatives (e.g., sulfonamides, sulfones) allows for this powerful analysis.

A successful crystallographic analysis provides a wealth of structural information with very high precision, including:

Bond Lengths and Angles: Exact values for all bonds (e.g., S=O, S-N, S-C, C-C) and the angles between them, confirming the tetrahedral geometry around the sulfur atom.

Torsion Angles: These define the conformation of the molecule, such as the orientation of the sulfonyl group relative to the plane of the benzene ring and the conformation of the flexible dodecyl chain.

Supramolecular Structure: The analysis reveals how molecules pack together in the crystal lattice, detailing intermolecular interactions like hydrogen bonds (in sulfonamide derivatives), van der Waals forces, and potential π-π stacking, which govern the material's bulk properties. nih.gov

This technique provides an unambiguous structural proof that complements and validates the data obtained from spectroscopic methods.

Table 4: Typical Bond Lengths and Angles for Aryl Sulfonyl Derivatives

| Parameter | Typical Value | Information Provided |

| S=O Bond Length | 1.42 - 1.45 Å | Confirms double bond character |

| S-C (aryl) Bond Length | 1.75 - 1.78 Å | Sulfur-carbon connectivity |

| S-Cl Bond Length | 2.01 - 2.05 Å | Sulfur-chlorine bond distance wikipedia.org |

| S-N (sulfonamide) Bond Length | 1.62 - 1.65 Å | For sulfonamide derivatives |

| O=S=O Bond Angle | 118 - 122° | Geometry of the sulfonyl group |

| C-S-Cl Bond Angle | 105 - 108° | Tetrahedral geometry at sulfur |

Structure Reactivity Relationship Studies of 2 Dodecylbenzene 1 Sulfonyl Chloride Analogues

Impact of Alkyl Chain Length and Branching on the Reactivity of the Sulfonyl Chloride Group

The alkyl chain attached to the benzene (B151609) ring, while not directly bonded to the sulfonyl chloride group, exerts a significant steric influence on its reactivity. The sheer bulk of the dodecyl group in the ortho position to the sulfonyl chloride moiety can hinder the approach of nucleophiles.

Research on other alkyl-substituted sulfonyl chlorides has shown that reactivity towards nucleophiles can decrease as the length and branching of the alkyl chain increase. rsc.org This is attributed to increased steric hindrance around the reactive sulfonyl chloride group. For instance, homologues of cyanomethanesulfonyl chloride with an alkyl group on the α-carbon were found to be markedly less reactive towards nucleophiles, with reactivity decreasing as the chain length increased. rsc.org

In the context of 2-dodecylbenzene-1-sulfonyl chloride, the linear dodecyl chain can adopt various conformations, some of which can partially shield the sulfonyl chloride group. If the dodecyl chain were branched, particularly at the positions closer to the benzene ring, this steric hindrance would be even more pronounced, leading to a further decrease in reactivity.

Table 1: Illustrative Relative Reactivity of Alkylbenzene-1-sulfonyl Chlorides as a Function of Alkyl Chain Structure

| Alkyl Group at C2 | Alkyl Chain Description | Expected Relative Reactivity |

| Methyl | Short, linear | Highest |

| Butyl | Medium, linear | High |

| Dodecyl | Long, linear | Moderate |

| sec-Butyl | Medium, branched | Lower than Butyl |

| tert-Butyl | Short, highly branched | Lowest |

This table illustrates the expected trend in reactivity based on general principles of steric hindrance.

Influence of Substituent Effects on the Aromatic Ring of Dodecylbenzene (B1670861) Derivatives

The electronic properties of substituents on the aromatic ring have a profound impact on the reactivity of the sulfonyl chloride group. The electrophilicity of the sulfur atom in the sulfonyl chloride is directly influenced by the electron density of the benzene ring.

Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the ring. This inductive and/or resonance effect makes the sulfur atom more electron-deficient and therefore more electrophilic, leading to an increased rate of reaction with nucleophiles. Studies on the hydrolysis of arenesulfonyl chlorides have shown that the presence of electron-withdrawing substituents can enhance the reaction rate. researchgate.net

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the aromatic ring. This, in turn, reduces the electrophilicity of the sulfur atom, making the sulfonyl chloride less reactive towards nucleophiles. Research on the synthesis of sulfonates has shown that sulfonyl chlorides bearing electron-donating groups can still react effectively under appropriate conditions, although their intrinsic reactivity is lower than their electron-withdrawing counterparts. researchgate.net

The position of the substituent relative to the sulfonyl chloride group is also critical. Substituents in the ortho and para positions have the most significant electronic influence on the sulfonyl chloride group.

Table 2: Predicted Impact of Aromatic Ring Substituents on the Reactivity of 4-Substituted-2-dodecylbenzene-1-sulfonyl chloride

| Substituent at C4 | Electronic Nature | Predicted Effect on Sulfonyl Chloride Reactivity |

| -NO2 | Strong Electron-Withdrawing | Significant Increase |

| -Cl | Halogen (Inductively Withdrawing) | Moderate Increase |

| -H | Neutral (Reference) | Baseline |

| -CH3 | Weak Electron-Donating | Slight Decrease |

| -OCH3 | Strong Electron-Donating | Significant Decrease |

This table provides a qualitative prediction of reactivity based on established principles of electronic effects in aromatic systems.

Steric and Electronic Factors Governing Reaction Pathways and Selectivity

The interplay between steric and electronic factors not only affects the rate of reaction but can also dictate the reaction pathway and the selectivity of the products formed. The bulky dodecyl group at the ortho position in this compound already imposes significant steric constraints.

When considering reactions with different nucleophiles, these steric and electronic factors become critical. For example, a small, highly reactive nucleophile might be able to access the sterically hindered sulfonyl chloride group, whereas a larger, bulkier nucleophile may react much more slowly or not at all.

Furthermore, the presence of other functional groups on the aromatic ring can lead to different reaction outcomes. For instance, a substituent that can also act as a nucleophile could potentially lead to intramolecular reactions. The reaction of arenesulfonyl chlorides with imines, for example, can lead to different products depending on the steric and electronic nature of both reactants. researchgate.net

The choice of solvent and reaction conditions can also modulate the influence of these factors. Polar solvents can stabilize charged intermediates, potentially favoring certain reaction pathways over others.

Rational Design Principles for Modulating Reactivity and Synthetic Utility in Related Compounds

The understanding of structure-reactivity relationships allows for the rational design of this compound analogues with tailored reactivity for specific synthetic purposes.

To enhance reactivity, one could introduce electron-withdrawing groups onto the aromatic ring. For example, a nitro group placed at the 4- or 6-position would significantly increase the electrophilicity of the sulfonyl chloride and its susceptibility to nucleophilic attack.

To decrease reactivity and potentially increase selectivity, one could introduce bulky substituents on the aromatic ring, further increasing steric hindrance. Alternatively, strong electron-donating groups could be used to electronically deactivate the sulfonyl chloride group.

For applications requiring a balance of reactivity and stability, the length and branching of the alkyl chain could be modified. A shorter, linear alkyl chain would reduce steric hindrance compared to the dodecyl group, while a more branched chain would increase it. The ability to convert primary sulfonamides into sulfonyl chlorides under mild conditions highlights the potential for late-stage functionalization, allowing for the introduction of sensitive functionalities. nih.gov

By systematically modifying the alkyl chain and the substituents on the aromatic ring, a library of this compound analogues with a wide spectrum of reactivities can be generated, enhancing their utility as versatile reagents in organic synthesis.

Analytical Methodologies for Research Scale Detection and Quantification of 2 Dodecylbenzene 1 Sulfonyl Chloride

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are paramount for separating 2-dodecylbenzene-1-sulfonyl chloride from starting materials, byproducts, and isomers. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and other components in the mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonyl chlorides and related sulfonates. Due to the reactive nature of the sulfonyl chloride group, careful method development is required. Reversed-phase HPLC (RP-HPLC) is the most common mode employed.

Purity Assessment: HPLC can effectively separate this compound from impurities such as unsulfonated dodecylbenzene (B1670861), sulfonic acid (formed by hydrolysis), and isomers (e.g., 3- and 4-dodecylbenzene-1-sulfonyl chloride). The presence of the benzene (B151609) ring allows for sensitive detection using a UV detector, typically around 225-280 nm. researchgate.netscielo.br For enhanced specificity and sensitivity, a mass spectrometry (MS) detector can be coupled with HPLC (LC-MS), which provides molecular weight and structural information, aiding in the unambiguous identification of impurities. rsc.org

Reaction Monitoring: The progress of the sulfonation reaction to produce this compound can be monitored by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the composition by HPLC. This allows for the determination of the consumption of the starting material (dodecylbenzene) and the formation of the desired product and any byproducts. In cases where the sulfonyl chloride is highly reactive, derivatization might be necessary prior to analysis. For instance, a robust derivatization RP-HPLC method was developed to quantify sulfuryl chloride in chlorosulfonic acid, a challenge analogous to analyzing reactive sulfonyl chlorides. nih.gov

Fluorescence detection can also be employed, often providing higher sensitivity and selectivity than UV detection for aromatic compounds. scielo.brresearchgate.net The selection of the stationary phase (e.g., C8 or C18) and the mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like sodium perchlorate) is critical for achieving optimal separation. researchgate.netscielo.br

| Parameter | Typical Conditions for Related Alkylbenzene Sulfonates/Sulfonyl Chlorides | Reference |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C8 or C18; Polymer-based columns (e.g., RSpak DE-213) | scielo.brshodex.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient, often with a salt modifier like sodium perchlorate or ammonium formate. | researchgate.netscielo.brshodex.com |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.netscielo.br |

| Detection | UV (225-280 nm), Fluorescence (Excitation: ~225 nm, Emission: ~290 nm), Mass Spectrometry (MS) | researchgate.netscielo.brshodex.com |

| Temperature | Ambient to 40 °C | scielo.brshodex.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. While direct analysis of this compound by GC can be challenging due to its high boiling point and potential for thermal degradation in the injector and column, it is highly suitable for analyzing volatile starting materials like dodecylbenzene isomers or certain byproducts. chromforum.orgmdpi.com

Challenges and Solutions: Alkanesulfonyl chlorides are known to be thermally labile and can degrade into the corresponding chlorides during GC analysis. To overcome this, a derivatization step is often employed. The highly reactive sulfonyl chloride can be converted into a more thermally stable derivative, such as a sulfonamide (e.g., by reacting with N,N-diethylamine) or a sulfonate ester. These derivatives are typically more volatile and less prone to degradation, allowing for reliable and accurate quantification by GC.

Applications: GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for identifying volatile impurities and byproducts from the synthesis of this compound. For example, it can be used to analyze the isomeric purity of the starting dodecylbenzene or to detect the formation of chlorinated alkanes, which can arise from side reactions. Non-polar capillary columns, such as those with DB-1 or DB-5 type stationary phases, are typically used for this type of analysis. chromforum.org

| Parameter | Typical Conditions for Dodecylbenzene or Sulfonyl Chloride Derivatives | Reference |

|---|---|---|

| Column (Stationary Phase) | Non-polar fused-silica capillary columns (e.g., DB-1, DB-5) | chromforum.org |

| Injection | Split/Splitless; On-column injection may reduce degradation but is less common. | mdpi.com |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | An oven temperature program is used to elute compounds with a wide range of boiling points. A maximum temperature of around 240°C is often sufficient for dodecylbenzene isomers. | chromforum.org |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | chromforum.org |

| Derivatization | Conversion to sulfonamides or sulfonate esters for improved thermal stability. |

Development of Chemo-Sensors or Probes for In-Situ Reaction Progress Monitoring

In-situ reaction monitoring provides real-time information about the chemical process, enabling better control and optimization. mt.com While specific chemosensors for this compound are not widely reported, the development of such sensors is a promising area of research.

Principle of Operation: Chemosensors for sulfonyl chlorides could be designed based on the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group is a strong electrophile and readily reacts with nucleophiles. A sensor could consist of a molecule (a fluorophore or chromophore) functionalized with a nucleophilic group. Upon reaction with the sulfonyl chloride, a change in the spectroscopic properties of the molecule, such as a shift in fluorescence or a change in color, would occur. researchgate.netacs.org The magnitude of this change would be proportional to the concentration of the sulfonyl chloride.

Potential Technologies:

Fluorescence-based sensors: These sensors are known for their high sensitivity. A probe could be designed to exhibit fluorescence "turn-on" or "turn-off" upon reaction with the sulfonyl chloride. researchgate.net

Colorimetric sensors: These sensors produce a color change visible to the naked eye or measurable with a simple spectrophotometer, making them suitable for rapid, low-cost analysis.

Fiber-optic probes: Spectroscopic techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can be implemented using fiber-optic probes inserted directly into the reaction vessel. mt.comspectroscopyonline.com These methods can monitor the disappearance of reactant vibrational bands and the appearance of product bands in real-time without the need for sample extraction. For instance, the formation of the S-Cl bond or changes in the aromatic substitution pattern could potentially be tracked.

The development of such in-situ monitoring tools would represent a significant advancement, allowing for precise control over the sulfonation process to maximize yield and purity of this compound. nih.gov

Future Research Directions and Unexplored Avenues for 2 Dodecylbenzene 1 Sulfonyl Chloride

Integration into Continuous Flow Chemistry Methodologies

The industrial production of related compounds, such as dodecylbenzene (B1670861) sulfonic acid, has already seen the implementation of continuous processes like film sulfonation to enhance efficiency and safety. chiet.edu.eg However, the synthesis of 2-dodecylbenzene-1-sulfonyl chloride itself, and its subsequent transformations, could be significantly advanced through the adoption of modern continuous flow chemistry.

Continuous flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, which are particularly relevant for highly exothermic reactions like sulfonation and subsequent chlorination. sigmaaldrich.com Research in the continuous synthesis of aryl sulfonyl chlorides has demonstrated significant improvements in spacetime yield and a reduction in the environmental factor (E-factor) when transitioning from batch to continuous processes. ewg.org

Future research could focus on developing a fully integrated continuous flow system for the production and derivatization of this compound. This could involve the use of microreactors or continuous stirred-tank reactors (CSTRs) for the sulfonation of dodecylbenzene, followed by an in-line chlorination step. researchgate.netresearchgate.net The development of such a process would not only enhance production efficiency but also allow for the on-demand generation of the sulfonyl chloride for immediate use in subsequent reactions, minimizing decomposition and handling of this reactive intermediate.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

| Parameter | Conventional Batch Process | Potential Continuous Flow Process |

| Reaction Time | Hours | Minutes to Seconds sigmaaldrich.com |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Risk of thermal runaway | Minimized risk of thermal runaway sigmaaldrich.com |

| Scalability | Complex | Simplified by running the system for longer durations |

| Product Purity | May require extensive purification | Higher purity due to precise process control |

| Spacetime Yield | Lower | Significantly Higher ewg.org |

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of the sulfonyl chloride group in this compound makes it a versatile precursor for a wide range of derivatives. While traditional methods for its transformation, such as reaction with amines to form sulfonamides, are well-known, there is considerable scope for exploring novel catalytic systems to expand its synthetic utility.

Recent advances in catalysis offer intriguing possibilities. For instance, transition metal-catalyzed cross-coupling reactions involving sulfonyl chlorides have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Future research could investigate the application of catalysts, such as palladium or nickel complexes, to engage this compound in desulfitative coupling reactions. This could lead to the synthesis of novel long-chain alkyl-substituted biaryls or other complex aromatic structures.

Furthermore, photocatalysis represents a green and sustainable approach for chemical transformations. nih.gov The development of photocatalytic methods for the functionalization of this compound under mild, visible-light-irradiated conditions could provide access to new classes of compounds that are difficult to synthesize using traditional thermal methods. nih.gov For example, photocatalytic systems could be explored for the direct C-H functionalization of the dodecyl chain, guided by the sulfonyl group, or for novel coupling reactions at the aromatic ring.

Application in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry encourage the use of renewable feedstocks, the reduction of waste, and the development of more environmentally benign chemical processes. arxiv.orgnih.gov Future research on this compound can be strongly aligned with these principles.

One avenue of exploration is the use of greener reagents for its synthesis. Traditional sulfonation and chlorination methods often involve harsh and corrosive reagents like oleum (B3057394) and chlorosulfonic acid. chiet.edu.eg Research into alternative, milder, and more selective reagents, such as those based on N-chloroamides or oxidative chlorination systems, could significantly improve the environmental profile of its production. sigmaaldrich.comnih.gov The use of water as a solvent in some sulfonyl chloride syntheses also points towards more sustainable reaction conditions.

Moreover, the derivatives of this compound themselves could find applications in green chemistry. For example, sulfonamide derivatives can act as ligands for catalysts used in aqueous-phase synthesis, where the long dodecyl chain can induce micellar catalysis, creating a localized non-polar environment in a bulk aqueous medium. This could enhance reaction rates and selectivities for various organic transformations.

Table 2: Potential Green Chemistry Approaches for this compound

| Green Chemistry Principle | Potential Application |

| Safer Solvents and Auxiliaries | Development of synthesis routes in water or solvent-free conditions. |

| Design for Energy Efficiency | Use of photocatalysis or microwave-assisted synthesis to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploration of bio-based routes to dodecylbenzene. |

| Catalysis | Development of highly efficient and recyclable catalysts for its synthesis and transformations. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. |

Development of Advanced Functional Materials Based on its Derivatives for Non-Biological Applications

The unique amphiphilic nature of derivatives of this compound, combining a polar head group with a long non-polar tail, makes them excellent candidates for the development of advanced functional materials for non-biological applications.

One promising area of research is the creation of novel functional polymers. researchgate.net By converting the sulfonyl chloride into a polymerizable monomer (e.g., a styrenic or acrylic derivative), it could be incorporated into polymers to impart specific properties. The dodecyl chains could act as internal plasticizers or promote self-assembly into defined nanostructures. The sulfonate or sulfonamide groups could provide sites for ion exchange or for coordinating with metal ions. Such polymers could find applications as specialty coatings, membranes for separation processes, or as components in electronic devices. nih.gov

Furthermore, the self-assembly properties of its derivatives could be harnessed to create structured materials. For example, certain dodecylbenzene sulfonates are known to form liquid crystalline phases. sigmaaldrich.com By systematically modifying the head group through the sulfonyl chloride intermediate, it may be possible to design and synthesize novel liquid crystals with tailored optical or electronic properties. These materials could be relevant for displays, sensors, or data storage applications. The interaction of sodium dodecylbenzenesulfonate with polymers is also an area of active research, suggesting possibilities for creating novel surfactant-polymer composite materials with unique rheological or interfacial properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Dodecylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonation of dodecylbenzene followed by chlorination. Key variables include reaction temperature (maintained at 0–5°C during sulfonation to avoid side reactions), stoichiometry of chlorinating agents (e.g., PCl₅ or SOCl₂), and solvent choice (e.g., dichloromethane for controlled exothermicity). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reagent addition rates to prevent overheating. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the aromatic sulfonyl chloride moiety and dodecyl chain integration. Infrared (IR) spectroscopy identifies characteristic S=O stretching (~1370 cm⁻¹) and S-Cl bonds (~580 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 342.5). High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store the compound in airtight containers under inert gas (e.g., N₂) to minimize hydrolysis. Emergency protocols should include immediate rinsing with water for spills and access to safety showers. Avoid contact with water during reactions to prevent violent decomposition .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The long dodecyl chain introduces steric hindrance, slowing nucleophilic attack compared to smaller aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride). Kinetic studies under standardized conditions (e.g., reaction with aniline in THF at 25°C) can quantify reactivity differences. Monitor reaction progress via ¹H NMR or conductivity measurements. Comparative data should account for electronic effects (e.g., nitro or methyl substituents) from literature benchmarks .

Q. What strategies can resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Contradictory stability reports may arise from impurities or measurement techniques. Systematic studies should include:

- Controlled hydrolysis experiments at defined pH (e.g., buffered solutions from pH 2–12).

- Analytical consistency : Use HPLC to track degradation products and compare with kinetic models.

- Cross-lab validation : Share samples between labs to isolate equipment- or protocol-related discrepancies. Reference methodologies from sulfonyl chloride solvolysis studies (e.g., fluoroalcohol solvent effects) to contextualize results .

Q. How can the molecular structure of this compound be modified to enhance surfactant efficacy in enhanced oil recovery (EOR)?

- Methodological Answer : Structural modifications include:

- Branching the dodecyl chain to improve micelle formation (test via dynamic light scattering).

- Introducing co-monomer units (e.g., ethylene oxide) to increase hydrophilicity.

- Evaluating interfacial tension using pendant drop tensiometry under reservoir conditions (high temperature/pressure). Compare performance with sodium dodecylbenzene sulfonate (SDBS) derivatives, noting critical micelle concentration (CMC) shifts via conductivity measurements .

Additional Considerations for Methodological Rigor

- Reproducibility : Document synthesis steps exhaustively, including solvent batch details and equipment calibration data, per journal guidelines for experimental transparency .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity, especially when comparing results with older literature lacking modern characterization tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.